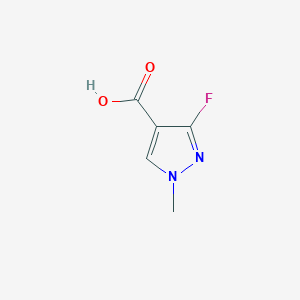
N-(1-chloro-2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is an organic compound with the chemical formula C4H5ClF3NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is known for its instability and tendency to decompose under certain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide can be synthesized through a multi-step process:
Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: Under anhydrous conditions, dichloroacetic acid reacts with 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate.
Ammonia Reaction: The resulting trifluoroethyl dichloroacetate is then reacted with ammonia to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce a substituted amide.
Hydrolysis: The major products are the corresponding amides and acids.
Aplicaciones Científicas De Investigación
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is used in various scientific research applications:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-chloro-2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Isoflurane: A general inhalation anesthetic with a similar trifluoroethyl group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H5ClF3NO |
|---|---|
Peso molecular |
175.54 g/mol |
Nombre IUPAC |
N-(1-chloro-2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |
Clave InChI |
RGGUXSGDGBRMIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)







![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)


